In the realm of pharmacology, guanidine derivatives have been synthesized and evaluated for their potential as alpha2-adrenoceptor antagonists, which are of interest for the treatment of depression. The study presented in the first paper describes the synthesis of new guanidine derivatives and their evaluation in vitro using human brain tissue. Specifically, compound 8b was identified as an antagonist through functional [(35)S]GTPgammaS binding assays and was further tested in vivo in rats, indicating its potential as a therapeutic agent for depression1.
Another significant application of guanidine derivatives is in the treatment of non-insulin-dependent diabetes mellitus (NIDDM). The second paper discusses the synthesis of aminoguanidine and diaminoguanidine analogues of 3-guanidinopropionic acid, which is known to improve insulin sensitivity and promote weight loss. These analogues were designed to retain antidiabetic activity while being less susceptible to creatine-like metabolism. The diaminoguanidinoacetic acid regioisomers 52 and 53, in particular, showed potent antidiabetic activity and were resistant to creatine-like metabolism. These compounds were tested in obese diabetic mice and insulin-resistant rhesus monkeys, demonstrating their ability to induce weight loss and improve the action of endogenous insulin2.
The antibacterial properties of guanidine derivatives are also noteworthy. The third paper explores the impact of guanidinylation on the antibacterial activity of poly(2-aminoethylmethacrylate)-based materials. By converting ammonium into guanidine moieties, the antibacterial activity against Escherichia coli and Bacillus subtilis was enhanced. This study highlights the importance of guanidine moieties in developing effective antibacterial materials, which could be used in various applications such as coatings and solutions to prevent bacterial growth3.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6